
Bedoradrine
Descripción general
Descripción
Bedoradrina es un fármaco de molécula pequeña que actúa como un agonista altamente selectivo del receptor beta-2 adrenérgico. Se está investigando principalmente por su posible uso en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bedoradrina puede sintetizarse mediante un proceso de varios pasos que implica la reacción de precursores específicos en condiciones controladas.
Métodos de producción industrial
La producción industrial de bedoradrina implica escalar el proceso de síntesis de laboratorio para producir el compuesto en cantidades mayores. Esto requiere la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Bedoradrina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la bedoradrina.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran bedoradrina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones de bedoradrina dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir versiones modificadas del compuesto original con diferentes grupos funcionales o estados de oxidación .
Aplicaciones Científicas De Investigación
Asthma Management
Bedoradrine has been evaluated in clinical trials for its efficacy in treating acute exacerbations of asthma. A notable study involving 167 patients demonstrated that while this compound did not significantly increase the percentage of forced expiratory volume in one second (FEV1) at three hours compared to placebo, it did result in significant improvements in dyspnea scores . This suggests that this compound may be beneficial as a symptomatic treatment even if it does not markedly improve lung function metrics.
Chronic Obstructive Pulmonary Disease (COPD)
The potential of this compound extends to COPD management. Research indicates that intravenous administration may offer advantages for patients experiencing acute exacerbations who are non-responsive to standard therapies . The drug's ability to provide rapid relief from bronchospasm makes it a candidate for further studies aimed at improving quality of life and reducing hospitalization rates in COPD patients.
Safety Profile
The safety profile of this compound aligns with typical β-agonist medications, which can include cardiovascular and metabolic effects. In trials, adverse events were monitored closely, revealing that while some patients experienced side effects consistent with β-agonist use (e.g., tachycardia), the overall safety was deemed acceptable . Continuous monitoring and patient selection are essential to mitigate risks associated with its use.
Clinical Trials
This compound is currently under investigation for various indications beyond asthma and COPD. These include:
- Status Asthmaticus : Evaluating its role in severe asthma attacks where conventional treatments fail.
- Obstetric Labor : Exploring its use in managing premature labor due to its muscle-relaxing properties .
Comparative Studies
Future studies are necessary to compare this compound's efficacy against other β2-agonists and combination therapies. Understanding its place in the therapeutic landscape will help refine treatment protocols for respiratory diseases.
Summary Table of Clinical Findings
Mecanismo De Acción
Bedoradrina ejerce sus efectos al unirse a los receptores beta-2 adrenérgicos, que forman parte de la familia de receptores acoplados a proteínas G. Al unirse, bedoradrina activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Esta activación da como resultado la relajación de las células musculares lisas en las vías respiratorias, lo que reduce la broncoconstricción y mejora el flujo de aire .
Comparación Con Compuestos Similares
Compuestos similares
Salmeterol: Otro agonista del receptor beta-2 adrenérgico que se utiliza para tratar el asma y la EPOC.
Formoterol: Un agonista beta-2 de acción prolongada con aplicaciones terapéuticas similares.
Albuterol: Un agonista beta-2 de acción corta que se usa comúnmente para el alivio rápido de los síntomas del asma.
Unicidad de Bedoradrina
Bedoradrina es única debido a su alta selectividad para los receptores beta-2 adrenérgicos, lo que minimiza los efectos fuera del objetivo y aumenta su potencial terapéutico. Además, su estructura molecular permite interacciones específicas con el receptor, lo que lleva a una broncodilatación efectiva y alivio de los síntomas en condiciones respiratorias .
Actividad Biológica
Bedoradrine, also known as MN-221, is a novel, highly selective β2-adrenergic agonist currently under investigation for its potential therapeutic applications, particularly in treating acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.
Chemical and Pharmacological Profile
- Chemical Structure : this compound has the chemical formula with an average molecular weight of approximately 428.53 g/mol .
- Mechanism of Action : It functions primarily as an agonist at the β2-adrenergic receptor (ADRB2), which mediates bronchodilation through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels . This receptor is predominantly located in the lungs, making it a critical target for asthma therapies.
Efficacy in Clinical Studies
This compound's efficacy has been evaluated in several clinical trials focusing on its use during acute asthma exacerbations.
Key Studies
-
Efficacy in Asthma Management :
- A randomized controlled trial involving 167 patients assessed the efficacy of intravenous this compound (1200 μg) compared to placebo. The primary outcome was the change in forced expiratory volume in 1 second (%FEV1) from baseline to 3 hours post-administration. While no significant difference was observed in %FEV1 between the two groups, patients receiving this compound reported significantly improved dyspnea scores (p < 0.05) .
- Safety Profile :
- Comparative Effectiveness :
Data Summary
Study | Sample Size | Treatment | Primary Outcome | Results |
---|---|---|---|---|
MN-221-CL-007 | 167 | This compound (1200 μg) vs Placebo | %FEV1 change at 3h | No significant difference; improved dyspnea scores |
MN-221-CL-004 & CL-005 | 40 | Escalating doses of this compound | Safety and efficacy parameters | Mild/moderate AEs; significant FEV1 improvements at higher doses |
Case Studies
Several case studies have highlighted this compound's potential benefits in specific patient populations:
- Acute Asthma Exacerbation : A case study documented the use of this compound in a patient with severe asthma who was unresponsive to standard therapies. The administration led to notable improvements in respiratory function and symptom relief without significant adverse effects.
- COPD Management : Another case study explored this compound's use in patients with COPD experiencing acute exacerbations. Results indicated that patients showed improved lung function metrics when treated with this compound compared to those receiving standard care alone.
Propiedades
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCEOSLKSTLTA-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173123 | |
Record name | Bedoradrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-19-8 | |
Record name | Bedoradrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194785-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bedoradrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedoradrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bedoradrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEDORADRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.